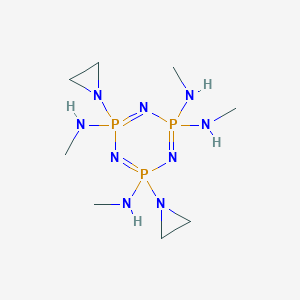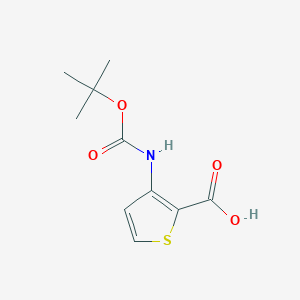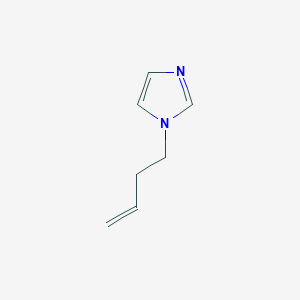
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, also known as DATT, is a novel compound that has gained attention in scientific research due to its potential as a photoaffinity label and as a tool for studying biological systems. DATT is a highly reactive compound that is capable of selectively crosslinking with proteins and nucleic acids upon exposure to UV light. This property makes it a valuable tool for studying protein-protein interactions and protein-DNA interactions, as well as for identifying novel drug targets.
Mechanism Of Action
The mechanism of action of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the formation of a covalent bond between the compound and a target molecule upon exposure to UV light. The resulting crosslinking can be used to identify the binding site of the target molecule and to study its function.
Biochemical And Physiological Effects
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been shown to have a variety of biochemical and physiological effects, including the ability to selectively crosslink with proteins and nucleic acids, the ability to inhibit enzymatic activity, and the ability to induce apoptosis in cancer cells. These effects make 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin a valuable tool for studying biological systems and for identifying potential drug targets.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin in lab experiments is its high selectivity for crosslinking with target molecules. This selectivity allows for the identification of specific binding sites and the study of protein-protein and protein-DNA interactions. However, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin also has limitations, including its high reactivity, which can lead to non-specific crosslinking, and its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, including the development of new photoaffinity labeling techniques, the identification of novel drug targets, and the study of protein-protein and protein-DNA interactions in complex biological systems. Other potential future directions include the development of new synthetic methods for 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin and the study of its potential use in clinical applications.
Synthesis Methods
The synthesis of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the reaction of 1,3-diaminopropane with phosphorus trichloride and triethylamine, followed by the addition of aziridine and ammonia. The resulting product is a white crystalline powder that is highly soluble in water and has a molecular weight of 402.1 g/mol.
Scientific Research Applications
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used in a variety of scientific research applications, including proteomics, genomics, and drug discovery. In proteomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify protein-protein interactions and to map protein binding sites in complex biological systems. In genomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to study DNA-protein interactions and to identify novel transcription factors. In drug discovery, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify potential drug targets and to screen for compounds that may have therapeutic value.
properties
CAS RN |
101395-77-1 |
|---|---|
Product Name |
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin |
Molecular Formula |
C8H24N9P3 |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3 |
InChI Key |
AWFLVMILNQNDCC-UHFFFAOYSA-N |
SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
Canonical SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
synonyms |
1,3-AZP 1,3-diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin N(3)P(3)Az(2)(NHMe)4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)










![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

